

Spectroscopic Profile of 2-Bromo-p-xylene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-p-xylene

Cat. No.: B1265381

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-p-xylene** (1-bromo-2,5-dimethylbenzene), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for researchers, scientists, and professionals in drug development for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for **2-Bromo-p-xylene** is summarized in the tables below, providing a clear and concise reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.24	s	1H	Ar-H
7.01	d, J=7.8 Hz	1H	Ar-H
6.95	d, J=7.8 Hz	1H	Ar-H
2.35	s	3H	Ar-CH ₃
2.29	s	3H	Ar-CH ₃

Solvent: CDCl₃, Reference: TMS, Instrument: 300 MHz Bruker AC-300.[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
138.1	Ar-C
135.5	Ar-C
132.8	Ar-CH
130.6	Ar-CH
128.7	Ar-CH
123.9	Ar-C-Br
22.8	Ar-CH ₃
20.1	Ar-CH ₃

Solvent: CDCl₃, Predicted data based on similar structures and common chemical shift ranges.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	m-s	C-H stretch (aromatic and aliphatic)
1600, 1480	m	C=C stretch (aromatic ring)
1050-1000	s	C-Br stretch
870-810	s	C-H bend (aromatic, para-substituted)

Sample Phase: Neat (liquid film).[\[2\]](#)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
184/186	~1:1	[M] ⁺ (Molecular ion peak, bromine isotopes) [3] [4]
105	100	[M-Br] ⁺ (Base peak) [4]
77	variable	[C ₆ H ₅] ⁺

Ionization Mode: Electron Ionization (EI).[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **2-Bromo-p-xylene** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[\[5\]](#)[\[6\]](#) The solution is then transferred to a 5 mm NMR tube.[\[5\]](#) Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[\[7\]](#)

Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a 300 MHz NMR spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes. For the less sensitive ^{13}C nucleus, a greater number of scans are accumulated over a longer period.[5]

IR Spectroscopy

Sample Preparation: For a liquid sample like **2-Bromo-p-xylene**, the IR spectrum is typically obtained using the neat technique. A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.[8][9]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor.[8] The sample is then scanned over the mid-infrared range (typically 4000-400 cm^{-1}).

Mass Spectrometry

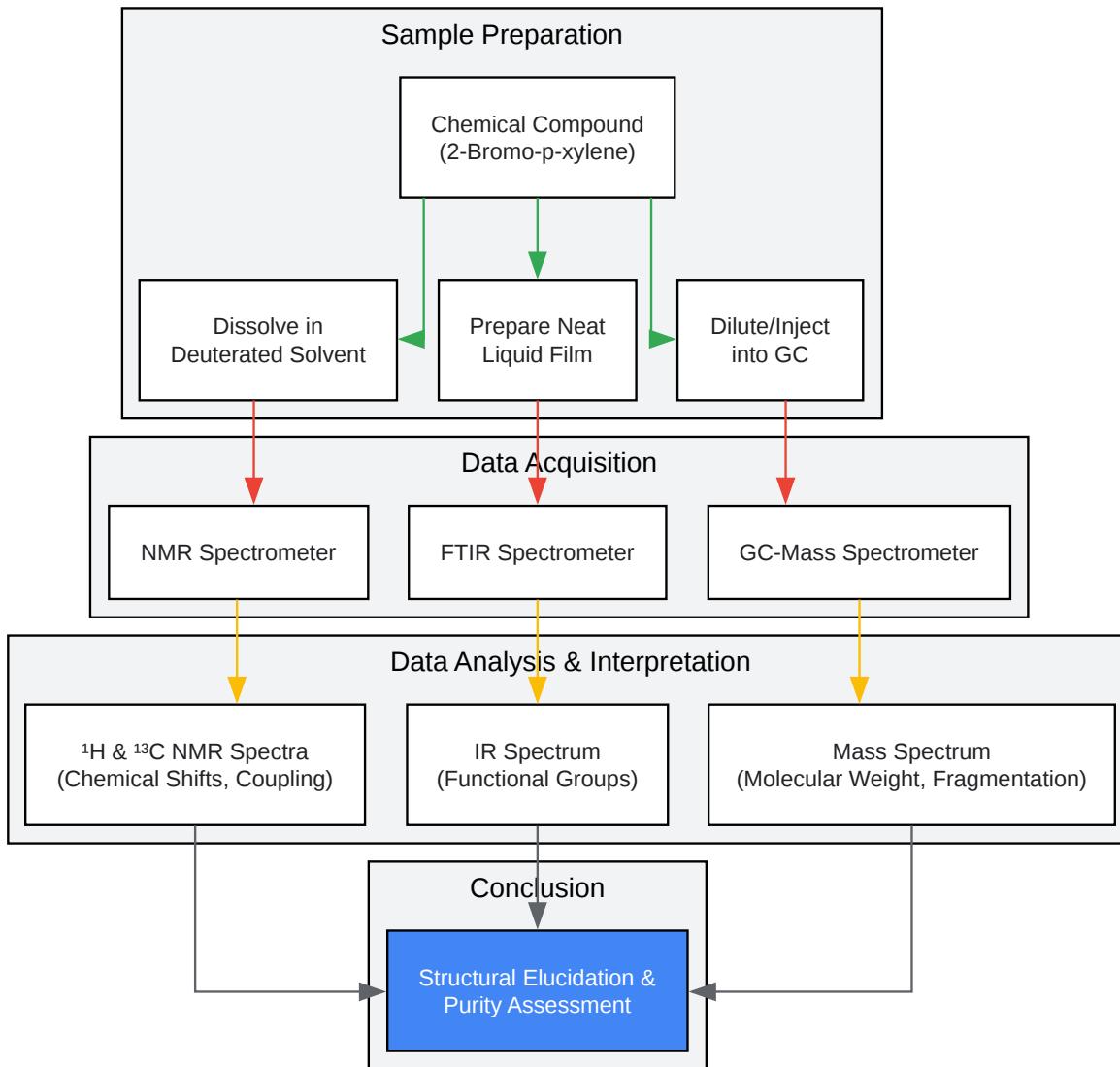
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation from any impurities.[10] In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecule to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$), and also induces fragmentation.[11]

Mass Analysis and Detection: The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[11] A detector then records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-p-xylene** is illustrated in the diagram below.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of spectroscopic analysis from sample preparation to structural elucidation.

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